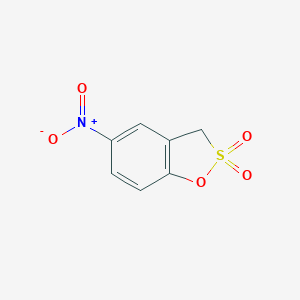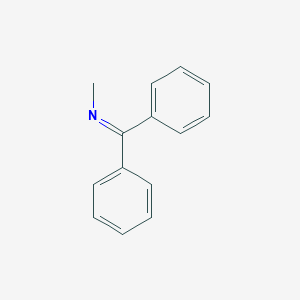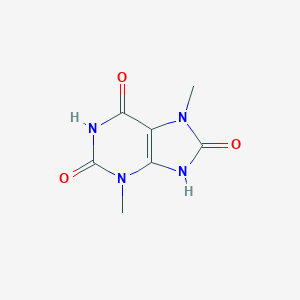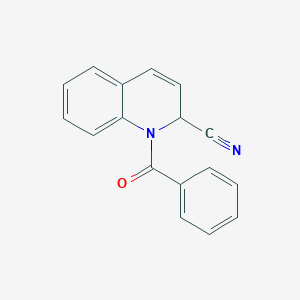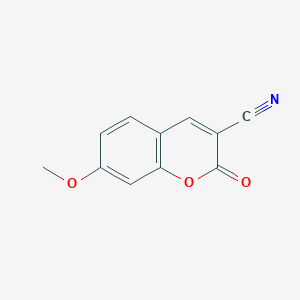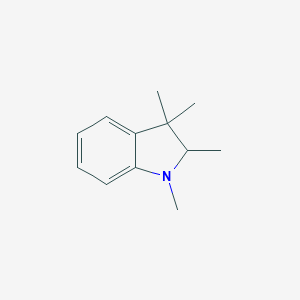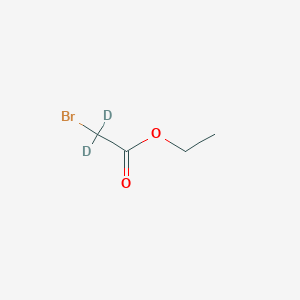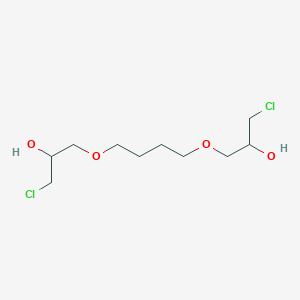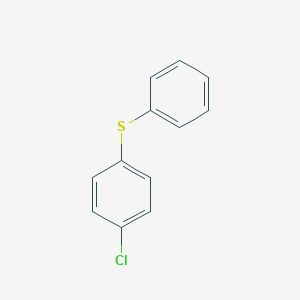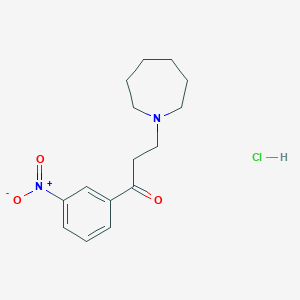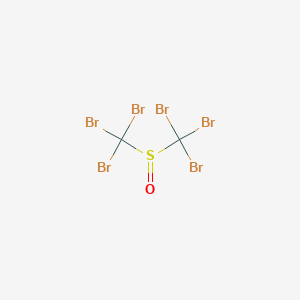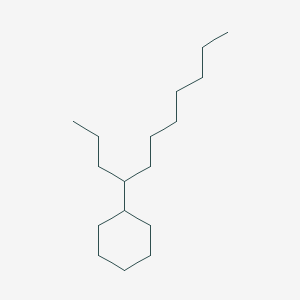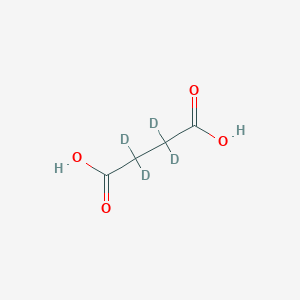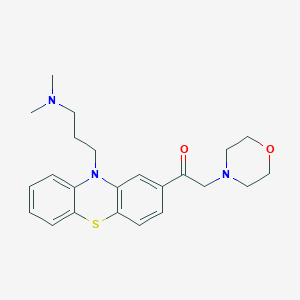
Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In
Wirkmechanismus
Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl- works by reacting with ROS and producing a fluorescent signal that can be detected using fluorescence microscopy. The mechanism of action involves the oxidation of the compound by ROS, which leads to the formation of a fluorescent product.
Biochemische Und Physiologische Effekte
Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl- has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease. Additionally, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl- in lab experiments is its ability to detect ROS in live cells. This compound is also relatively easy to synthesize and has good solubility in organic solvents. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells.
Zukünftige Richtungen
There are several potential future directions for the use of Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl-. One area of research is the development of new fluorescent probes that can detect other reactive species in live cells. Additionally, this compound has shown potential as an inhibitor of protein aggregation, and future research could focus on developing new compounds with improved inhibitory activity. Finally, the antioxidant properties of Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl- could be explored further in the context of preventing oxidative stress-related diseases.
Conclusion:
Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl- is a chemical compound that has potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Future research could focus on developing new fluorescent probes, inhibitors of protein aggregation, and exploring the antioxidant properties of this compound further.
Synthesemethoden
Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl- is synthesized using a specific method that involves the reaction of phenothiazine with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride and morpholine. The resulting compound is a yellow powder that is soluble in organic solvents such as chloroform and methanol.
Wissenschaftliche Forschungsanwendungen
Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl- has been used in various scientific research applications. One of the most significant applications is in the field of neuroscience, where it is used as a fluorescent probe for the detection of reactive oxygen species (ROS) in live cells. This compound has also been used in the study of protein-protein interactions and has shown potential as an inhibitor of protein aggregation.
Eigenschaften
CAS-Nummer |
13065-64-0 |
|---|---|
Produktname |
Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl- |
Molekularformel |
C23H29N3O2S |
Molekulargewicht |
411.6 g/mol |
IUPAC-Name |
1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]-2-morpholin-4-ylethanone |
InChI |
InChI=1S/C23H29N3O2S/c1-24(2)10-5-11-26-19-6-3-4-7-22(19)29-23-9-8-18(16-20(23)26)21(27)17-25-12-14-28-15-13-25/h3-4,6-9,16H,5,10-15,17H2,1-2H3 |
InChI-Schlüssel |
TYPDTFWUBJTYNI-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)CN4CCOCC4 |
Kanonische SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)CN4CCOCC4 |
Andere CAS-Nummern |
13065-64-0 |
Synonyme |
1-[10-(3-Dimethylaminopropyl)-10H-phenothiazin-2-yl]-2-morpholinoethanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



